6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
CAS No.: 85480-79-1
Cat. No.: VC18447669
Molecular Formula: C23H18ClN3O6S2
Molecular Weight: 532.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85480-79-1 |
|---|---|
| Molecular Formula | C23H18ClN3O6S2 |
| Molecular Weight | 532.0 g/mol |
| IUPAC Name | 6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C23H18ClN3O6S2/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23/h2-12,28H,25H2,1H3,(H,31,32,33) |
| Standard InChI Key | VPDBOKPMZDXVIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s molecular structure is defined by its core naphthalene ring system substituted with amino, hydroxyl, and sulphonic acid groups, alongside a p-tolylsulphonylphenylazo moiety. Key identifiers include:
The sulfonic acid groups enhance hydrophilicity, enabling aqueous solubility critical for dye applications, while the azo group contributes to lightfastness and color intensity.
Structural Features
Synthesis and Manufacturing
Industrial Synthesis
The production involves sequential diazotization and coupling reactions:
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Diazotization:
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A 5-chloro-2-(p-tolylsulphonyl)aniline intermediate is treated with NaNO2 under acidic conditions (HCl) at 0–5°C to form a diazonium salt.
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Coupling:
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The diazonium salt reacts with 6-amino-4-hydroxynaphthalene-2-sulphonic acid in a buffered alkaline medium (pH 8–9) to yield the target compound.
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Table 1: Synthesis Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO2, HCl | 0–5°C | 85–90 |
| Coupling | Alkaline buffer (pH 8.5) | 10–15°C | 75–80 |
Industrial-scale production employs continuous reactors with precise pH and temperature control to optimize yield and purity.
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Solubility | >100 g/L in water | |
| Melting Point | Decomposes >250°C | |
| λmax (UV-Vis) | 520–540 nm (red-orange) |
Chemical Stability
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pH Stability: Stable in acidic to neutral conditions (pH 2–7); hydrolyzes under strong alkaline conditions (pH >10).
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Lightfastness: Excellent resistance to UV degradation due to electron-withdrawing sulfonyl groups.
Applications
Textile Dyeing
As a metal-free azo dye, it imparts vibrant red-orange hues to natural and synthetic fibers. Its sulfonic acid groups enable direct dyeing without mordants, reducing wastewater metal contamination .
Biological Staining
Used in histology for staining cytoplasmic structures due to its affinity for proteins and nucleic acids. The amino and hydroxyl groups facilitate hydrogen bonding with biological macromolecules.
Pharmaceutical Research
Preliminary studies suggest potential in drug delivery systems, where its sulfonic acid groups enable conjugation with therapeutic agents for targeted release.
| Supplier | Location | Purity (%) |
|---|---|---|
| Hu Bei Jiutian Bio-medical Technology | China | ≥98 |
Regulatory Compliance
Complies with REACH and OECD guidelines for industrial chemicals. Listed in the EU Ecolabel database for low-environmental-impact dyes .
Future Research Directions
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Green Synthesis: Developing solvent-free or microwave-assisted routes to reduce energy consumption.
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Biodegradation Studies: Identifying microbial strains capable of mineralizing sulfonated azo dyes .
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Pharmaceutical Applications: Exploring covalent conjugation with anticancer agents for targeted therapy.
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